molecular formula C9H5BrN2O B12887932 2-(Bromomethyl)-5-cyanobenzo[d]oxazole

2-(Bromomethyl)-5-cyanobenzo[d]oxazole

Cat. No.: B12887932
M. Wt: 237.05 g/mol
InChI Key: YVSSBCUZBAXUIH-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-cyanobenzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring substituted with a bromomethyl group at the 2-position and a cyano group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-cyanobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with a suitable aldehyde to form the benzoxazole ring, followed by bromination and cyanation reactions to introduce the bromomethyl and cyano groups, respectively .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-5-cyanobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Bromomethyl)-5-cyanobenzo[d]oxazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of advanced materials, including polymers and dyes .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-cyanobenzo[d]oxazole involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the cyano group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

    2-(Azidomethyl)benzo[d]oxazole: Similar structure but with an azidomethyl group instead of a bromomethyl group.

    2-(Bromomethyl)oxazole: Lacks the cyano group present in 2-(Bromomethyl)-5-cyanobenzo[d]oxazole.

    2-(Bromomethyl)-5-chlorobenzo[d]oxazole: Contains a chlorine atom instead of a cyano group.

Uniqueness: this compound is unique due to the presence of both bromomethyl and cyano groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C9H5BrN2O

Molecular Weight

237.05 g/mol

IUPAC Name

2-(bromomethyl)-1,3-benzoxazole-5-carbonitrile

InChI

InChI=1S/C9H5BrN2O/c10-4-9-12-7-3-6(5-11)1-2-8(7)13-9/h1-3H,4H2

InChI Key

YVSSBCUZBAXUIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)N=C(O2)CBr

Origin of Product

United States

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